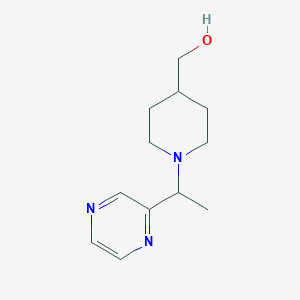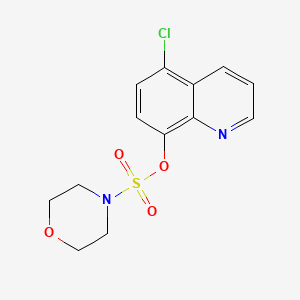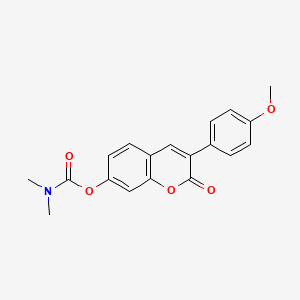
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a dimethylcarbamate group (derived from carbamic acid and includes two methyl groups). These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a chromene ring system with a 2-oxo substituent (a carbonyl group at the 2-position), a 4-methoxyphenyl group at the 3-position, and a dimethylcarbamate group also at the 7-position of the chromene ring . Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the 2-oxo substituent could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis
Predicting the exact physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would require experimental data or detailed computational analysis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is part of a broader class of chemicals with diverse scientific research applications. Research into similar compounds reveals insights into their synthesis, biological activities, and potential uses in various fields, including medicinal chemistry and materials science.
Synthesis Approaches : A study explored the synthesis and analgesic activity of stereoisomers related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, highlighting the methods for achieving high optical purity and the impact of stereochemistry on analgesic effects (Pavlova et al., 2015).
Antibacterial and Anti-inflammatory Properties : A study on microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid, closely related to the structure of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, demonstrated antibacterial and anti-inflammatory activities. This research opens up possibilities for developing new chemotherapeutics (Chavan & Hosamani, 2018).
Anticancer Activities : The synthesis and characterization of ruthenium flavanol complexes, incorporating similar chromenone structures, have shown significant cytotoxic potential against breast cancer cell lines. This suggests potential applications in cancer treatment (Singh et al., 2017).
Antimicrobial Effects : Research into new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with the compound , reported high levels of bacteriostatic and bactericidal activity. This indicates potential use in combating bacterial infections (Behrami & Dobroshi, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-15-9-6-13-10-16(18(21)25-17(13)11-15)12-4-7-14(23-3)8-5-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJSMFBXYGHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)
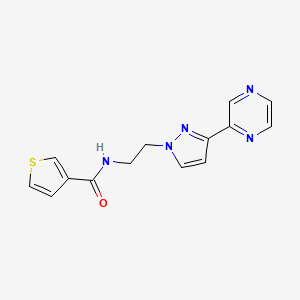
![2-Chloro-N-[(4-cyano-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2720965.png)
![(2,5-dichlorophenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2720966.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2720968.png)

![6,7-Difluoro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B2720974.png)
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2720975.png)
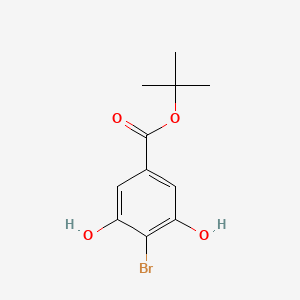
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2720977.png)
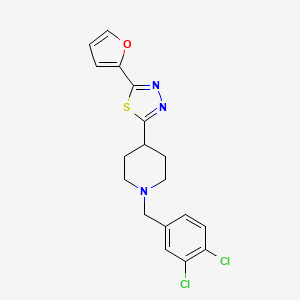
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2720981.png)
